molecular formula C8H3Cl3F2O2 B1410467 2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride CAS No. 1803789-10-7

2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride

Cat. No.: B1410467
CAS No.: 1803789-10-7
M. Wt: 275.5 g/mol
InChI Key: CLSFEIKZRNXPRU-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride is a chemical compound with the molecular formula C8H2Cl2F2O2 It is a derivative of benzoyl chloride, featuring both dichloro and difluoromethoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 2,3-dichlorobenzoyl chloride with difluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Hydrolysis: The compound can be hydrolyzed to form 2,3-dichloro-6-(difluoromethoxy)benzoic acid.

    Reduction: Reduction reactions can convert the benzoyl chloride group to a benzyl alcohol derivative.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Lewis acids or bases may be used to facilitate these reactions.

    Solvents: Organic solvents such as dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.

Major Products

    Amides and Esters: Formed through substitution reactions.

    Benzoic Acid Derivatives: Resulting from hydrolysis.

    Benzyl Alcohol Derivatives: Produced via reduction reactions.

Scientific Research Applications

2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Agrochemicals: May be used in the synthesis of pesticides or herbicides.

    Material Science: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In pharmaceuticals, its mechanism may involve interactions with biological targets, such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-6-(trifluoromethoxy)benzoyl chloride
  • 2,6-Difluoro-3-methylbenzoyl chloride

Uniqueness

2,3-Dichloro-6-(difluoromethoxy)benzoyl chloride is unique due to the presence of both dichloro and difluoromethoxy groups, which impart distinct chemical properties

Properties

IUPAC Name

2,3-dichloro-6-(difluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F2O2/c9-3-1-2-4(15-8(12)13)5(6(3)10)7(11)14/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSFEIKZRNXPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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